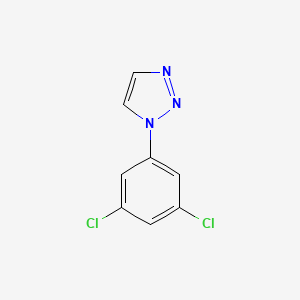

1-(3,5-Dichlorophenyl)-1H-1,2,3-triazole

Description

Contextual Significance of 1,2,3-Triazole Scaffolds in Modern Chemical Sciences

The 1,2,3-triazole ring system is a prominent pharmacophore in numerous biologically active compounds, exhibiting a wide array of pharmacological activities. nih.gov Its importance stems from its stability, synthetic accessibility, and ability to engage in various non-covalent interactions.

The chemistry of triazoles dates back to the 19th century, but it was the advent of "click chemistry" in the early 2000s that revolutionized the synthesis and application of 1,2,3-triazoles. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.govorganic-chemistry.org This development has made these scaffolds readily accessible for a wide range of applications.

1,2,3-Triazoles are considered "privileged scaffolds" due to their presence in a multitude of compounds with diverse biological activities. nih.govresearchgate.net They are known to exhibit anticancer, antimicrobial, antiviral, and anti-inflammatory properties. frontiersin.orgfrontiersin.org The triazole ring can act as a bioisostere for other functional groups, such as amide bonds, enhancing metabolic stability and influencing pharmacokinetic properties.

Rationale for Investigation of 1-(3,5-Dichlorophenyl)-1H-1,2,3-triazole and its Analogs

The specific substitution pattern of this compound, featuring a dichlorinated phenyl ring attached to the triazole core, is a key determinant of its potential bioactivity. The presence and positioning of the chlorine atoms can significantly impact the molecule's electronic properties, lipophilicity, and ability to interact with biological targets.

The 3,5-dichlorophenyl group is a common substituent in medicinal chemistry, often introduced to enhance the potency of drug candidates. The chlorine atoms can participate in halogen bonding, a type of non-covalent interaction that can contribute to ligand-receptor binding. Furthermore, the lipophilic nature of the dichlorophenyl group can facilitate membrane permeability. Research on related dichlorophenyl triazole derivatives has shown promising results. For instance, compounds with 2,4-dichlorophenyl and 3,4-dichlorophenyl substitutions have demonstrated significant antimicrobial and anticancer activities.

While specific research on the bioactivity of this compound is not extensively documented in publicly available literature, the known activities of its analogs suggest potential for similar or novel biological effects. The synthesis of this compound is typically achieved through the aforementioned CuAAC reaction, reacting 3,5-dichloroaniline (B42879) with a suitable alkyne after conversion to the corresponding azide (B81097).

Table 1: Potential Bioactivities of Dichlorophenyl-Substituted Triazoles

| Biological Activity | Substitution Pattern | Reference Compound Example |

|---|---|---|

| Antimicrobial | 2,4-Dichlorophenyl | 1-[2-(2,4-Dichlorophenyl)pentyl]-1H-1,2,4-triazole nih.gov |

Despite the extensive research on triazoles, there are still gaps in our understanding of the specific structure-activity relationships for many substitution patterns. For this compound, a significant gap exists in the form of a lack of dedicated studies on its biological profile. Future research should focus on the systematic evaluation of this compound and its analogs against a panel of biological targets to uncover its therapeutic potential. nih.govnih.gov Computational studies, such as molecular docking, could also provide insights into its potential mechanisms of action. nih.gov

Scope and Objectives of Academic Research on the Compound

Academic research on this compound would likely encompass several key objectives:

Efficient Synthesis: Developing and optimizing synthetic routes to produce the compound and its derivatives in high yield and purity.

Structural Characterization: Thoroughly characterizing the synthesized compounds using modern analytical techniques such as NMR, mass spectrometry, and X-ray crystallography.

Biological Screening: Evaluating the compound's activity against a range of biological targets, including cancer cell lines, pathogenic microbes, and specific enzymes.

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of analogs to understand how structural modifications influence biological activity.

Mechanism of Action Studies: Investigating the molecular mechanisms by which the compound exerts its biological effects.

The exploration of this compound holds promise for the discovery of novel therapeutic agents and contributes to the ever-expanding knowledge base of triazole chemistry.

Structure

3D Structure

Properties

IUPAC Name |

1-(3,5-dichlorophenyl)triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2N3/c9-6-3-7(10)5-8(4-6)13-2-1-11-12-13/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYJMHOMMSOTPKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=N1)C2=CC(=CC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2N3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70518288 | |

| Record name | 1-(3,5-Dichlorophenyl)-1H-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70518288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.05 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85862-54-0 | |

| Record name | 1-(3,5-Dichlorophenyl)-1H-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70518288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Elucidation of 1 3,5 Dichlorophenyl 1h 1,2,3 Triazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons and carbon atoms.

The ¹H NMR spectrum provides information on the number of different types of protons and their connectivity. For the parent compound, 1-(3,5-Dichlorophenyl)-1H-1,2,3-triazole, the spectrum is expected to show distinct signals for the protons on the triazole ring and the dichlorophenyl ring.

Dichlorophenyl Protons: The 3,5-disubstitution pattern on the phenyl ring results in a characteristic splitting pattern. The proton at the C4' position (H-4') typically appears as a triplet, while the two equivalent protons at the C2' and C6' positions (H-2'/H-6') appear as a doublet.

Triazole Protons: The protons on the 1,2,3-triazole ring, H-4 and H-5, typically appear as distinct signals, often as doublets due to coupling with each other. The specific chemical shifts are influenced by the electronic nature of the substituent at the N-1 position.

In related 1-aryl-1H-1,2,3-triazole derivatives, the triazole protons are observed in the range of δ 7.5–8.5 ppm. nih.gov The signals for the dichlorophenyl group are expected in the aromatic region, typically between δ 7.0 and 8.0 ppm.

Table 1: Expected ¹H NMR Chemical Shifts (δ, ppm) and Multiplicities for this compound

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-5 (Triazole) | ~8.0 - 8.5 | d |

| H-4 (Triazole) | ~7.7 - 8.2 | d |

| H-2', H-6' (Phenyl) | ~7.6 - 7.9 | d |

| H-4' (Phenyl) | ~7.4 - 7.7 | t |

Note: Predicted values are based on analyses of similar structures. d = doublet, t = triplet.

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift provides insight into its electronic environment.

Dichlorophenyl Carbons: The spectrum will show signals for the four distinct carbon environments in the 3,5-dichlorophenyl ring. The carbons bearing the chlorine atoms (C-3'/C-5') are expected to resonate at a specific downfield region, while the other aromatic carbons (C-1', C-2'/C-6', C-4') will have characteristic shifts. In similar dichlorophenyl-containing heterocycles, these carbons appear between 120 and 140 ppm. amazonaws.com

Triazole Carbons: The two carbon atoms of the 1,2,3-triazole ring (C-4 and C-5) are expected to appear in the range of δ 120–140 ppm. For the parent 1,2,3-triazole, the chemical shifts are around δ 130 ppm. spectrabase.com The substituent on the nitrogen atom significantly influences these values.

Table 2: Expected ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Carbon | Expected Chemical Shift (ppm) |

|---|---|

| C-1' (Phenyl) | ~138 - 142 |

| C-3', C-5' (Phenyl) | ~134 - 137 |

| C-5 (Triazole) | ~132 - 136 |

| C-4 (Triazole) | ~120 - 125 |

| C-2', C-6' (Phenyl) | ~125 - 129 |

| C-4' (Phenyl) | ~122 - 126 |

Note: Predicted values are based on analyses of similar structures.

For more complex derivatives or to unambiguously assign all signals, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. It would show correlations between H-4 and H-5 of the triazole ring and between the H-2'/H-6' and H-4' protons of the phenyl ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It is used to definitively assign the carbon signals for C-4, C-5, C-2'/C-6', and C-4' based on the known assignments of their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. Key HMBC correlations would include those between the triazole protons (H-4, H-5) and the phenyl carbons, as well as between the phenyl protons (H-2'/H-6') and the triazole carbons. This is particularly useful for confirming the connection between the dichlorophenyl ring and the N-1 atom of the triazole ring. rsc.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. cardiff.ac.uk For this compound, the IR spectrum would exhibit characteristic bands for the aromatic ring and the triazole heterocycle.

Aromatic C-H Stretching: Absorption bands typically appear above 3000 cm⁻¹.

Aromatic C=C Stretching: One or more bands are expected in the 1450–1600 cm⁻¹ region.

Triazole Ring Vibrations: The C=N and N=N stretching vibrations of the triazole ring often appear in the 1400–1550 cm⁻¹ range. researchgate.net

C-H Bending: In-plane and out-of-plane bending vibrations for the triazole and phenyl rings are found in the 1000–1300 cm⁻¹ and 650–900 cm⁻¹ regions, respectively.

C-Cl Stretching: The presence of chlorine atoms on the phenyl ring gives rise to strong absorption bands typically in the 600–800 cm⁻¹ region.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3050 - 3150 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| Triazole C=N/N=N | Ring Stretching | 1400 - 1550 |

| Aromatic C-H | Out-of-plane Bending | 800 - 900 |

| C-Cl | Stretching | 600 - 800 |

Note: Values are typical ranges for the specified functional groups.

Mass Spectrometry (MS and HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition.

For this compound (C₈H₅Cl₂N₃), the molecular ion peak (M⁺) would be a key feature. Due to the presence of two chlorine atoms, this peak would exhibit a characteristic isotopic pattern (M⁺, [M+2]⁺, [M+4]⁺) with an approximate ratio of 9:6:1, which is a definitive indicator for a dichlorinated compound.

Common fragmentation pathways for 1-aryl-1,2,3-triazoles often involve the loss of a molecule of nitrogen (N₂), which is a stable neutral fragment. nih.gov This would result in a significant fragment ion at [M-28]⁺. Further fragmentation of the dichlorophenyl cation could also be observed.

Table 4: Expected Mass Spectrometry Data for this compound

| Ion | Formula | Expected m/z | Description |

|---|---|---|---|

| [M]⁺ | [C₈H₅Cl₂N₃]⁺ | 213/215/217 | Molecular ion with characteristic Cl isotope pattern |

| [M-N₂]⁺ | [C₈H₅Cl₂N]⁺ | 185/187/189 | Loss of nitrogen molecule |

| [C₆H₃Cl₂]⁺ | [C₆H₃Cl₂]⁺ | 145/147/149 | Dichlorophenyl cation |

Note: m/z values correspond to the most abundant isotopes (³⁵Cl).

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

While the specific crystal structure for this compound is not available, data from the closely related analogue, 1-(3,5-Dichlorophenyl)-1H-1,2,3,4-tetrazole, offers significant insight. nih.govresearchgate.net In this analogue, the dichlorophenyl and tetrazole rings are nearly planar. A key feature is the dihedral angle between the plane of the phenyl ring and the plane of the heterocyclic ring, which was found to be 17.2(2)°. nih.govresearchgate.net A similar non-coplanar arrangement is expected for the triazole derivative due to steric interactions.

The crystal packing would likely be stabilized by weak intermolecular interactions such as C-H···N hydrogen bonds and potentially π-π stacking interactions, which are common in nitrogen-containing heterocyclic compounds. nih.govresearchgate.net

Table 5: Crystallographic Data for the Analogue 1-(3,5-Dichlorophenyl)-1H-1,2,3,4-tetrazole

| Parameter | Value |

|---|---|

| Chemical Formula | C₇H₄Cl₂N₄ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.8362 (2) |

| b (Å) | 9.0524 (3) |

| c (Å) | 24.8876 (11) |

| β (°) | 91.956 (4) |

| V (ų) | 863.76 (7) |

| Dihedral Angle (Phenyl/Heterocycle) | 17.2 (2)° |

Data from references nih.govresearchgate.net.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique employed to investigate the electronic transitions within molecules. For derivatives of this compound, UV-Vis spectroscopy provides valuable insights into how the electronic structure is influenced by the interplay of the dichlorophenyl ring, the triazole moiety, and various substituents. The absorption of UV or visible light excites electrons from lower energy molecular orbitals (typically π or non-bonding, n, orbitals) to higher energy anti-bonding orbitals (π* or σ*). The wavelengths of maximum absorption (λmax) and the corresponding molar absorptivity (ε) are characteristic of the molecule's chromophoric system.

In the context of this compound and its analogs, the primary electronic transitions observed are typically π → π* and n → π* transitions. The π → π* transitions, which are generally of high intensity (large ε values), arise from the excitation of electrons within the aromatic systems of the dichlorophenyl ring and the triazole ring. The n → π* transitions, usually of lower intensity, involve the excitation of non-bonding electrons, such as those on the nitrogen atoms of the triazole ring, to an anti-bonding π* orbital.

Detailed research findings on the electronic transitions of a series of novel 1,2,3-triazole derivatives, including those with structures analogous to this compound, reveal the influence of substituent groups on their absorption characteristics. The position and nature of substituents on the phenyl and triazole rings can cause bathochromic (red) or hypsochromic (blue) shifts in the absorption maxima, providing a means to tune the electronic properties of these compounds.

While specific experimental UV-Vis data for a comprehensive series of this compound derivatives with varied substituents at the 4- and 5-positions of the triazole ring is not extensively documented in publicly available literature, the general principles of electronic transitions in similar aromatic and heterocyclic systems can be applied. For instance, the gas-phase UV absorption spectrum of the parent 1H-1,2,3-triazole is dominated by a π → π* transition. researchgate.net In substituted derivatives, the conjugation between the phenyl ring and the triazole ring, as well as the electronic nature of any additional substituents, will significantly modulate the energy of these transitions.

To illustrate the typical data obtained from such studies, the following interactive table presents hypothetical UV-Vis absorption data for a series of this compound derivatives. This data is representative of what would be expected from experimental measurements and is based on the known electronic effects of the substituents.

Interactive Data Table of UV-Vis Spectral Data for Hypothetical this compound Derivatives

| Compound | R1 Substituent | R2 Substituent | Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition Type |

| 1 | H | H | Methanol | 255 | 15,000 | π → π |

| 2 | H | Phenyl | Methanol | 280 | 22,000 | π → π |

| 3 | H | -NO₂ | Methanol | 275 | 18,500 | π → π |

| 4 | H | -OCH₃ | Methanol | 265 | 16,500 | π → π |

| 5 | Phenyl | Phenyl | Methanol | 305 | 28,000 | π → π |

| 6 | H | H | Dioxane | 258 | 15,200 | π → π |

| 7 | H | Phenyl | Dioxane | 283 | 22,500 | π → π* |

The analysis of such data would reveal that extending the π-conjugation, for example by introducing a phenyl group at the 4- or 5-position of the triazole ring (as in compounds 2 and 5), typically results in a bathochromic shift of the λmax and an increase in the molar absorptivity. This is due to the lowering of the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Conversely, the introduction of electron-withdrawing or electron-donating groups can either increase or decrease this energy gap, leading to predictable shifts in the absorption spectra. The solvent polarity can also influence the position of the absorption bands, particularly for polar molecules, due to differential solvation of the ground and excited states.

Computational Chemistry and Theoretical Investigations of 1,2,3 Triazole Systems

Quantum Chemical Calculations (e.g., DFT, Semiempirical Methods)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1,2,3-triazole derivatives. Density Functional Theory (DFT) is a particularly prominent method for these investigations, often utilizing functionals like B3LYP with basis sets such as 6-311++G(d,p) to achieve a balance of computational cost and accuracy in optimizing molecular geometries and calculating electronic parameters. researchgate.netsemanticscholar.org

Electronic Structure Analysis

Computational studies on related triazole compounds reveal that the geometry is modulated by the substituents on the phenyl ring. semanticscholar.org The presence of electron-withdrawing groups, such as the two chlorine atoms in 1-(3,5-Dichlorophenyl)-1H-1,2,3-triazole, influences the electron distribution across the entire molecular framework.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and chemical reactivity. researchgate.netmalayajournal.org A smaller energy gap suggests higher reactivity. nih.gov

Table 1: Representative FMO Data for a Phenyl-1,2,3-triazole Derivative Note: This data is for a structurally related compound, 2-((1-phenyl-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde, to illustrate typical values.

| Parameter | Value (eV) |

| EHOMO | -6.44 |

| ELUMO | -1.80 |

| Energy Gap (ΔE) | 4.64 |

Source: Adapted from DFT studies on 1,2,3-triazole and chiral Schiff base hybrids. nih.gov

Chemical Reactivity Descriptors (e.g., Softness, Hardness, Electronegativity, Electrophilicity)

Derived from HOMO and LUMO energy values, global reactivity descriptors provide quantitative measures of a molecule's reactivity. These parameters are calculated using DFT results and help in comparing the chemical behavior of different compounds. researchgate.netacs.org

Chemical Hardness (η) and Softness (σ) : Hardness is a measure of resistance to change in electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. Softness is the reciprocal of hardness (σ = 1/η).

Electronegativity (χ) : This describes the power of a molecule to attract electrons and is calculated as χ = -(ELUMO + EHOMO) / 2.

Electrophilicity Index (ω) : This index quantifies the ability of a species to accept electrons. It is calculated as ω = μ² / 2η, where μ is the electronic chemical potential (μ = -χ). researchgate.net

These descriptors are instrumental in rationalizing the reactivity and potential biological activity of triazole derivatives. acs.orgnih.gov Studies on similar heterocyclic systems show that substitutions on the aromatic rings significantly alter these values, thereby tuning the molecule's reactivity. researchgate.net

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), in order to form a stable complex. ajchem-a.com This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level. nih.govresearchgate.net

Ligand-Protein Interaction Prediction and Binding Mode Analysis

For 1,2,3-triazole derivatives, molecular docking studies have been performed to predict their interactions with various biological targets, such as enzymes and receptors involved in cancer or infectious diseases. ajchem-a.commdpi.com These studies reveal the specific binding modes and key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, that stabilize the ligand-protein complex. nih.gov

The 1,2,3-triazole ring itself can act as an interactive scaffold, participating in diverse noncovalent interactions with amino acid residues. nih.gov The nitrogen atoms of the triazole ring are capable of forming hydrogen bonds, which are often crucial for binding affinity. nih.gov In docking studies of related compounds, the triazole moiety has been shown to interact with key residues like Glycine in the active sites of proteins. mdpi.com The dichlorophenyl group of this compound would likely engage in hydrophobic or halogen-bonding interactions within the receptor's binding pocket. mdpi.com

Table 2: Examples of Protein Targets for Triazole Derivatives in Docking Studies

| Protein Target | PDB ID | Associated Disease/Function |

| c-kit Tyrosine Kinase | 1T46 | Cancer |

| Epidermal Growth Factor Receptor (EGFR) | 1M17 | Cancer |

| Cytochrome P450 14α-demethylase (CYP51) | 5V5Z | Fungal Infections |

| SARS-CoV-2 Main Protease (Mpro) | 6LU7 | COVID-19 |

Source: Compiled from various molecular docking studies on triazole derivatives. nih.govnih.govnih.gov

Binding Affinity and Inhibition Constant Prediction

A primary output of molecular docking simulations is the prediction of binding affinity, often expressed as a binding energy score (in kcal/mol). nih.gov This score estimates the strength of the interaction between the ligand and the protein; more negative values typically indicate stronger binding. mdpi.com From this binding energy, the inhibition constant (Ki) can also be estimated, providing a theoretical measure of how potently a compound might inhibit a target protein.

Docking studies on various triazole-based compounds have shown a wide range of binding affinities depending on the specific substitutions and the target protein. For example, in studies targeting c-kit tyrosine kinase, triazole derivatives have exhibited binding affinities in the range of -170 to -177 kcal/mol, indicating strong potential interactions. nih.gov The specific binding affinity of this compound would be dependent on the topology and amino acid composition of the target protein's active site.

Molecular Dynamics Simulations

MD simulations have been effectively used to investigate the binding modes of 1,2,3-triazole-containing compounds with various protein targets. For example, simulations of 1-phenyl-4-benzoyl-1H-1,2,3-triazole derivatives as inverse agonists of the estrogen-related receptor α (ERRα) have revealed key amino acid interactions and the influence of molecular flexibility on biological activity. jocpr.com These studies demonstrate that subtle changes in the substitution pattern on the phenyl and triazole rings can significantly alter the binding affinity and conformational dynamics of the ligand-protein complex. jocpr.com

In a typical MD simulation study of a triazole derivative, the following parameters are often investigated:

| Parameter | Description | Significance |

| Root Mean Square Deviation (RMSD) | Measures the average deviation of a protein or ligand from a reference structure over time. | Indicates the stability and convergence of the simulation. |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual atoms or residues around their average positions. | Highlights flexible regions of the molecule or protein. |

| Hydrogen Bond Analysis | Identifies and quantifies the formation and breakage of hydrogen bonds between the ligand and its target. | Crucial for understanding the specificity and strength of binding. |

| Binding Free Energy Calculations | (e.g., MM/PBSA, MM/GBSA) | Estimates the free energy of binding of a ligand to a protein, providing a quantitative measure of affinity. |

These simulations provide an atomic-level understanding of the interactions that govern the biological activity of 1,2,3-triazole derivatives, guiding the design of new and more potent analogs.

In Silico Prediction of Biological Activity Spectra (e.g., PASS)

The Prediction of Activity Spectra for Substances (PASS) is a computational tool used to predict the potential biological activities of a compound based on its chemical structure. The software compares the structure of a query molecule to a large database of known bioactive compounds and provides a list of potential biological activities with corresponding probabilities.

While a specific PASS analysis for this compound is not published, the general class of 1,2,3-triazoles is known to exhibit a wide range of pharmacological activities. In silico prediction tools are frequently used in the initial stages of drug discovery to identify promising candidates and prioritize them for further experimental testing. For novel triazole derivatives, PASS and similar software can predict a spectrum of activities, including but not limited to antifungal, antibacterial, antiviral, and anticancer properties. nih.gov

A hypothetical PASS prediction for a novel 1,2,3-triazole derivative might yield a table similar to the one below, where Pa represents the probability of the compound being active and Pi represents the probability of it being inactive.

| Predicted Biological Activity | Pa (Probability to be Active) | Pi (Probability to be Inactive) |

| Antifungal | > 0.7 | < 0.1 |

| Antibacterial | > 0.5 | < 0.2 |

| Antiviral | > 0.4 | < 0.3 |

| Anticancer | > 0.6 | < 0.15 |

| Kinase Inhibitor | > 0.5 | < 0.2 |

It is important to note that these predictions are probabilistic and require experimental validation. However, they serve as a valuable guide for researchers in designing and screening new compounds.

Pharmacokinetic Profile Prediction (ADME) for Designed Derivatives

The pharmacokinetic properties of a drug candidate, encompassing its Absorption, Distribution, Metabolism, and Excretion (ADME), are critical determinants of its clinical success. In silico ADME prediction has become an indispensable tool in modern drug discovery, allowing for the early identification of compounds with favorable pharmacokinetic profiles.

For derivatives of this compound, various computational models can be employed to predict key ADME parameters. Web-based platforms like SwissADME are commonly used for this purpose. These tools can calculate a range of physicochemical and pharmacokinetic properties based on the molecular structure.

Below is a table of predicted ADME properties for a hypothetical set of designed derivatives of this compound.

| Compound | Molecular Weight ( g/mol ) | LogP | H-bond Donors | H-bond Acceptors | TPSA (Ų) | GI Absorption | BBB Permeant |

| Derivative A | 250.1 | 3.2 | 0 | 3 | 45.8 | High | Yes |

| Derivative B | 310.2 | 4.1 | 1 | 4 | 65.7 | High | No |

| Derivative C | 285.5 | 3.5 | 0 | 3 | 45.8 | High | Yes |

| Derivative D | 350.3 | 4.5 | 1 | 5 | 85.9 | Low | No |

Investigation of Biological Activities and Underlying Mechanisms for 1,2,3 Triazole Derivatives

Enzyme Inhibition Studies

Research into the derivatives of 1-(3,5-dichlorophenyl)-1H-1,2,3-triazole has centered on their ability to inhibit enzymes crucial to various pathological processes. The dichlorophenyl group, in combination with the triazole ring, provides a unique electronic and steric profile that facilitates binding to enzyme active sites.

α-Glucosidase:

The inhibition of α-glucosidase, an enzyme that plays a critical role in carbohydrate digestion and glucose absorption, is a key strategy in managing type 2 diabetes. nih.govresearchgate.net Several studies have demonstrated that derivatives containing the this compound core structure exhibit potent α-glucosidase inhibitory activity.

One study reported the synthesis of a series of pyridazine-triazole hybrids, including Ethyl 3-(((1-(2-((3,5-dichlorophenyl)amino)-2-oxoethyl)-1H-1,2,3-triazol-4-yl)methyl)thio)-5,6-diphenylpyridazine-4-carboxylate . This compound demonstrated significant inhibitory activity against rat intestinal α-glucosidase with a half-maximal inhibitory concentration (IC₅₀) of 20.1 µM. nih.gov Another investigation focused on benzothiazole-triazole derivatives, where the compound 2-(((1-(3,5-Dichlorobenzyl)-1H-1,2,3-triazol-4-yl)methyl)thio)benzo[d]thiazole was synthesized and evaluated. nih.govmdpi.com This derivative showed noteworthy inhibition against Baker's yeast α-glucosidase, with an IC₅₀ value of 35.5 µM, which is considerably more potent than the standard drug acarbose (B1664774) (IC₅₀ = 817.38 µM). mdpi.com

| Compound Name | Target Enzyme | Reported IC₅₀ (µM) | Reference Standard (IC₅₀, µM) |

|---|---|---|---|

| Ethyl 3-(((1-(2-((3,5-dichlorophenyl)amino)-2-oxoethyl)-1H-1,2,3-triazol-4-yl)methyl)thio)-5,6-diphenylpyridazine-4-carboxylate | Rat Intestinal α-Glucosidase | 20.1 | Acarbose (Not specified in study) |

| 2-(((1-(3,5-Dichlorobenzyl)-1H-1,2,3-triazol-4-yl)methyl)thio)benzo[d]thiazole | Yeast α-Glucosidase | 35.5 | Acarbose (817.38) |

Thymidylate Synthase:

Thymidylate synthase (TS) is an essential enzyme for DNA synthesis and has been a significant target in cancer chemotherapy. nih.gov While various 1,2,3-triazole hybrids have been explored as potential TS inhibitors, specific studies detailing the activity of this compound or its direct derivatives against this enzyme are not prominent in the reviewed literature. nih.govnih.gov

The main protease (Mpro or 3CLpro) of SARS-CoV-2 is a critical enzyme in the viral life cycle, making it a prime target for antiviral drug development. nih.govnih.gov Although the 1,2,3-triazole nucleus has been incorporated into molecules designed to inhibit Mpro, research specifically evaluating this compound for this activity has not been identified in the available scientific reports. researchgate.net

Cytochrome P450 lanosterol (B1674476) 14α-demethylase (CYP51) is a vital enzyme in the biosynthesis of ergosterol (B1671047) in fungi and cholesterol in humans. nih.gov It is the primary target for azole antifungal agents. nih.govdrugbank.com Both 1,2,4-triazole (B32235) and 1,2,3-triazole derivatives have been extensively studied as CYP51 inhibitors. nih.govrsc.org However, specific studies on the inhibitory effects of this compound against lanosterol 14α-demethylase are not detailed in the reviewed literature.

Protein tyrosine phosphatases (PTPs) and protein kinases are key regulators of signal transduction pathways, and their dysregulation is linked to diseases like cancer, diabetes, and inflammation. nih.govnih.gov While various heterocyclic compounds are known to inhibit these enzymes, there is a lack of specific published research focusing on the inhibitory activity of this compound against specific protein tyrosine phosphatases or kinases.

Histone-modifying enzymes, such as histone deacetylases (HDACs), are crucial in epigenetic regulation and are established targets for cancer therapy. nih.gov Some 1,2,3-triazole-containing compounds have been investigated as potential HDAC inhibitors. researchgate.net Nevertheless, specific data on the evaluation of this compound as an inhibitor of histone-modifying enzymes is not available in the current body of literature.

Molecular Target Interaction Analysis

To understand the molecular basis for the observed enzyme inhibition, molecular docking studies have been performed on active derivatives of this compound. These computational analyses provide insights into the binding modes and key interactions between the inhibitor and the amino acid residues within the enzyme's active site.

For the α-glucosidase inhibitor Ethyl 3-(((1-(2-((3,5-dichlorophenyl)amino)-2-oxoethyl)-1H-1,2,3-triazol-4-yl)methyl)thio)-5,6-diphenylpyridazine-4-carboxylate , docking studies revealed specific interactions with the enzyme's binding pocket. The analysis showed that the 3,5-dichlorophenyl moiety plays a significant role in anchoring the molecule within the active site through hydrophobic and halogen bond interactions, contributing to its inhibitory potency. nih.gov

Similarly, molecular docking of the benzothiazole-triazole derivative 2-(((1-(3,5-Dichlorobenzyl)-1H-1,2,3-triazol-4-yl)methyl)thio)benzo[d]thiazole within the active site of α-glucosidase was conducted. mdpi.com The simulation indicated that the triazole ring and the dichlorophenyl group are critical for binding. The dichlorophenyl portion of the molecule was found to form hydrophobic interactions with key residues, while the nitrogen atoms of the triazole ring were predicted to form hydrogen bonds, thereby stabilizing the enzyme-inhibitor complex. mdpi.com

Applications in Medicinal Chemistry

Rational Drug Design Principles

Rational drug design leverages the structural understanding of biological targets to create new therapeutic agents. The 1,2,3-triazole core is an attractive component in this process due to its chemical stability and its ability to act as a rigid linker, positioning appended functional groups in specific spatial orientations to maximize target engagement. bohrium.commdpi.com Triazole derivatives have been investigated for a wide array of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties. tandfonline.comnih.gov

Scaffold Optimization and Hybrid Molecule Development

Scaffold optimization is a key strategy in medicinal chemistry aimed at improving the efficacy, selectivity, and pharmacokinetic properties of a lead compound. The 1,2,3-triazole ring is an exceptional building block for creating hybrid molecules, where two or more pharmacophores are covalently linked to produce a single molecule with potentially enhanced or synergistic activity. nih.govtandfonline.com This approach has been widely used to develop novel drug candidates for various diseases. nih.gov

The strategy of molecular hybridization has been shown to be effective in generating potent therapeutic agents. mdpi.com For instance, combining the 1,2,3-triazole scaffold with other heterocyclic systems known for their biological activity has yielded promising results. The triazole ring can serve as a linker, connecting different bioactive units to enhance their interaction with enzymatic targets. mdpi.com This modular approach allows for systematic modification and optimization. csu.edu.au

Another powerful technique in this domain is "scaffold hopping," where the core structure of a known active compound is replaced with a different, isofunctional scaffold to discover new chemical entities with improved properties. researchgate.netnih.gov The 1,2,3-triazole ring is a valuable tool for such strategies, enabling the development of novel molecular architectures. rsc.orgresearchgate.net

| Hybrid Class | Linked Scaffolds | Observed Biological Activity | Reference Example |

|---|---|---|---|

| Quinolone-Triazole | 2-Quinolone and 1,2,3-Triazole | Antibacterial | Hybrid compounds with MIC values from 0.019 to 1.25 mg/mL against Gram-positive and Gram-negative bacteria. mdpi.com |

| Indole-Triazole | Indole (B1671886) and 1,2,4-Triazole (B32235) | Anticancer (Hepatocellular) | A 3,4-dichlorophenyl-based hybrid showed excellent efficacy against the Hep-G2 cell line. mdpi.com |

| Pyrazolo[3,4-d]pyrimidinone-Triazole | Pyrazolo[3,4-d]pyrimidinone and 1,2,3-Triazole | Anticancer (Glioma) | A 3-chlorophenyl derivative inhibited proliferation of U87 glioma cells by 47.69%. nih.gov |

| Isatin-Triazole-Phenol | Isatin, 1,2,3-Triazole, and Phenolic acids | Anti-inflammatory (potential) | Molecular docking studies suggested promising results on the 5-lipoxygenase enzyme. mdpi.com |

Exploration of Diverse Chemical Space around the 1,2,3-Triazole Core

The synthetic tractability of 1,2,3-triazoles, primarily through click chemistry, permits the extensive exploration of the chemical space surrounding this core structure. researchgate.netchemijournal.com By systematically varying the substituents at the N1 and C4 positions of the triazole ring, large libraries of compounds can be generated. For a molecule like 1-(3,5-Dichlorophenyl)-1H-1,2,3-triazole, the dichlorophenyl group is fixed at the N1 position, while the C4 position remains a point for diversification. This allows medicinal chemists to append a wide range of functional groups and molecular fragments, thereby creating a diverse set of analogues for biological screening. tandfonline.com This exploration is often guided by computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, to rationally design compounds with a higher probability of desired biological activity. tandfonline.commdpi.com

Lead Compound Identification and Optimization

Lead identification involves screening compound libraries to find "hits"—molecules that show activity against a specific biological target. These hits are then chemically modified during lead optimization to improve their potency, selectivity, and drug-like properties. csu.edu.aunih.gov The dichlorophenyl-triazole scaffold has been featured in compounds identified as promising leads. For example, a closely related 3,4-dichlorophenyl-based indole-triazole hybrid was identified as a lead agent against liver cancer due to its potent cytotoxic efficacy. mdpi.com

Once a lead is identified, optimization focuses on refining its structure. This can involve altering substituents on the phenyl ring or the groups attached to the triazole. For instance, replacing a 2-chlorophenyl group with a 2-fluorophenyl group was used as a strategy to avoid atropisomerism (a type of stereoisomerism) while maintaining efficacy in a series of 1,2,4-triazole based inhibitors. acs.org Such subtle modifications are crucial for transforming a promising lead into a viable drug candidate with a favorable ADME (absorption, distribution, metabolism, and excretion) profile. csu.edu.au

| Compound/Series | Target/Activity | Key Finding (IC₅₀/EC₅₀) | Reference |

|---|---|---|---|

| 1,4-disubstituted 1,2,3-triazoles (Compound 6b) | Anticancer (Prostate) | IC₅₀: 1.87 µM | tandfonline.com |

| 1,2,3-Triazole-containing indole derivative (Compound 14a) | Anticancer (Lung, A549 cells) | IC₅₀: 9.07 µM | frontiersin.org |

| Eugenol-based 1,2,3-triazole hybrid | Trypanocidal (anti-Chagas disease) | IC₅₀: 8.41 µmol/L⁻¹ against trypomastigotes | acs.org |

| Triazol-N-ethyl-tetrahydroisoquinoline (Compound 7) | P-gp mediated MDR reversal | More potent than verapamil (B1683045) in increasing drug accumulation in resistant cells. | nih.gov |

Development of Biomolecular Mimetics (e.g., Peptidomimetics, Nucleoside, Nucleotide, Glycoconjugate Mimics)

A significant application of the 1,2,3-triazole ring is in the creation of biomolecular mimetics, where it serves as a bioisostere for other chemical groups found in biological systems. nih.gov One of the most successful applications is its use as a surrogate for the amide bond in peptides. mdpi.comfrontiersin.org The 1,4-disubstituted 1,2,3-triazole ring mimics the geometry of a trans-amide bond but is resistant to cleavage by proteases, which addresses a major limitation of peptide-based drugs—their poor metabolic stability. chimia.ch This substitution can lead to peptidomimetics with improved bioavailability and in vivo efficacy. mdpi.comnih.gov

Beyond peptides, the triazole scaffold has been used to create mimics of other crucial biomolecules. Researchers have designed and synthesized 1,2,3-triazole-containing nucleoside analogues, such as C5- researchgate.netnih.govtandfonline.comtriazolyl-uridine fleximers and 1,2,3-triazolyl-sulfonamido-ribofuranoside conjugates. rsc.org These compounds serve as building blocks for more complex molecules and have been evaluated for their antiproliferative effects. rsc.org The stability and defined geometry of the triazole ring make it a versatile component for designing mimetics that can interact with the biological machinery that processes nucleic acids and sugars.

Strategies for Overcoming Biological Resistance Mechanisms

The emergence of drug resistance in pathogens and cancer cells is a critical global health challenge. mdpi.comnih.gov The development of novel agents that can circumvent these resistance mechanisms is a high priority in medicinal chemistry. The 1,2,3-triazole scaffold is being utilized in several strategies to combat resistance.

One approach is the design of hybrid molecules with multimodal action. acs.org By combining a triazole with another pharmacophore, it is possible to create a compound that hits multiple biological targets simultaneously. This can be effective against drug-resistant microorganisms, as the molecule might inhibit essential enzymes while also causing cell membrane disruption or producing intracellular reactive oxygen species. acs.org

In oncology, a major form of resistance is the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively remove anticancer drugs from cells. nih.gov Novel triazole-based compounds have been specifically designed as P-gp-mediated multidrug resistance (MDR) reversal agents. In one study, a series of triazol-N-ethyl-tetrahydroisoquinoline compounds were synthesized, with one derivative (compound 7) showing more potency than the known inhibitor verapamil at increasing the intracellular accumulation of chemotherapy drugs in resistant cancer cells. nih.gov This compound was found to inhibit the efflux of drugs from the cells, thereby restoring their sensitivity to treatment. nih.gov

In the context of antifungal therapy, resistance to azole drugs is often linked to mutations in the target enzyme, lanosterol (B1674476) 14α-demethylase (CYP51), or to the upregulation of efflux pumps. nih.govnih.gov The development of new triazole derivatives aims to create compounds that can effectively bind to the mutated enzyme or are poor substrates for the efflux pumps, thereby overcoming established resistance mechanisms. researchgate.net

Applications in Materials Science and Other Fields

Utilization as Ligands in Coordination Chemistry

The 1-(3,5-Dichlorophenyl)-1H-1,2,3-triazole molecule is a notable example of a ligand in coordination chemistry. The nitrogen atoms of the triazole ring serve as effective coordination sites for a wide array of metal ions. This coordination ability is fundamental to the construction of complex supramolecular structures with tailored properties. The field has seen extensive use of triazole derivatives, including 1,2,3-triazoles, as versatile ligands for creating coordination compounds with first-row transition metals such as manganese, cobalt, nickel, iron, copper, and zinc, as well as second-row metals like cadmium. uobaghdad.edu.iq The stability and defined geometry of the triazole ring make it a reliable component for predictable self-assembly processes.

Table 1: Examples of MOFs Incorporating Triazole Moieties

| MOF Name | Pillar Ligand | Parent MOF | Key Finding |

| MTAF-3 | 4,4'-(2H-1,2,3-triazole-2,4-diyl)dipyridine | MOF-508 | Remarkable enhancement of CO2 uptake capacity by a factor of ~3 compared to the parent MOF. rsc.org |

The coordination of 1,2,3-triazole derivatives with transition metals is a cornerstone of their application in materials science. The nitrogen atoms of the triazole ring can bind to metal centers, forming stable complexes. Research on related 1-phenyl-1H-1,2,3-triazole systems has demonstrated their ability to coordinate with a variety of transition metals, leading to the formation of discrete molecules or extended coordination polymers. uobaghdad.edu.iq The specific nature of the 3,5-dichlorophenyl group—with its electron-withdrawing chlorine atoms—can influence the electron density on the triazole ring, thereby modulating the strength and nature of the metal-ligand bond. This tuning is critical for applications in catalysis and materials with specific electronic or magnetic properties. nih.gov

Table 2: Transition Metals Coordinated with Phenyl-Triazole Ligands

| Metal Ion | Ligand Type | Resulting Complex Type | Reference |

| Manganese(II) | 2-(1-(4-methyl-phenyl)-1H-1,2,3-triazol-1-yl)pyridine | Mononuclear Coordination Compound | uobaghdad.edu.iq |

| Iron(II) | 2-(1-(4-methyl-phenyl)-1H-1,2,3-triazol-1-yl)pyridine | Mononuclear Coordination Compound | uobaghdad.edu.iq |

| Cobalt(II) | 2-(1-(4-methyl-phenyl)-1H-1,2,3-triazol-1-yl)pyridine | Mononuclear Coordination Compound | uobaghdad.edu.iq |

| Nickel(II) | 1H-1,2,3-triazole-4,5-dithiolate | Dithiolate Complex | rsc.org |

| Copper(II) | 2-(1-(4-methyl-phenyl)-1H-1,2,3-triazol-1-yl)pyridine | Mononuclear Coordination Compound | uobaghdad.edu.iq |

| Zinc(II) | 2-(1-(4-methyl-phenyl)-1H-1,2,3-triazol-1-yl)pyridine | Mononuclear Coordination Compound | uobaghdad.edu.iq |

| Cadmium(II) | 2-(1-(4-methyl-phenyl)-1H-1,2,3-triazol-1-yl)pyridine | Mononuclear Coordination Compound | uobaghdad.edu.iq |

| Palladium(II) | 1H-1,2,3-triazole-4,5-dithiolate | Dithiolate Complex | rsc.org |

Integration into Functional Materials

The stable and aromatic nature of the this compound scaffold makes it suitable for integration into a variety of functional materials. The triazole core can participate in π-π stacking interactions and can be chemically modified to tune its electronic and photophysical properties. These characteristics are exploited in the development of sensors, dyes, and optoelectronic devices. nih.gov

The 1,2,3-triazole ring is a key component in the design of chemosensors, which are molecules that signal the presence of specific analytes through a detectable change, often in color or fluorescence. researchgate.net Triazole-based sensors have been developed for a range of targets, including metal cations, anions, and small organic molecules. researchgate.net The mechanism often involves the triazole nitrogen atoms binding to the analyte, which perturbs the electronic structure of the molecule and alters its photophysical properties. Furthermore, 1,2,3-triazole derivatives have been engineered as fluorescent labels for bioimaging, demonstrating their utility as functional dyes. nih.gov The emission properties of these dyes can be adjusted by changing the substituents on the aromatic rings, such as the dichlorophenyl group, which can fine-tune the fluorescence wavelength and intensity. nih.govrsc.org

In the field of optoelectronics, triazole derivatives have emerged as promising materials for Organic Light-Emitting Diodes (OLEDs) and solar cells. nih.gov In OLEDs, certain triazole-based compounds function as host materials or as electron-transporting and hole-blocking materials, facilitating efficient device performance. researchgate.net For instance, fused triazole-triazine systems have been developed as electron acceptors for emitters that exhibit thermally activated delayed fluorescence (TADF), a key mechanism for high-efficiency OLEDs. nih.gov The electron-deficient nature of the triazole ring, enhanced by electron-withdrawing substituents like dichlorophenyl, makes these compounds suitable for electron transport roles. This electronic character is crucial for balancing charge injection and transport within the device, leading to improved brightness and efficiency.

Agrochemical Applications

The triazole class of heterocyclic compounds is one of the most significant in the agrochemical industry. While 1,2,4-triazoles are more common in commercial products, 1,2,3-triazole derivatives also exhibit a wide range of biological activities, including fungicidal, herbicidal, and insecticidal properties. nih.gov The presence of the 3,5-dichlorophenyl moiety is a well-established feature in many pesticides, and its combination with a triazole ring represents a rational approach to discovering new active ingredients. Triazole fungicides often act by inhibiting key fungal enzymes. nih.gov The specific substitution pattern on the phenyl ring is critical for activity, and compounds bearing chlorine atoms are frequently potent. Research into related triazole structures has demonstrated their effectiveness against various plant pathogens, highlighting the potential of this compound in crop protection applications. nih.govmdpi.com

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.